molecular formula C6H11NO B1403166 (1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol CAS No. 191468-74-3

(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol

Katalognummer: B1403166
CAS-Nummer: 191468-74-3
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: XBZJFFHSLIVHCZ-JKUQZMGJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol is a bicyclic compound featuring a seven-membered ring system with nitrogen at the 7-position (azabicyclo) and a hydroxyl group at the 2-position. Its hydrochloride salt (CAS 1810070-05-3) has a molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol . The compound requires storage under inert conditions at 2–8°C, reflecting sensitivity to moisture or oxidation. It is primarily utilized in pharmaceutical research, particularly as a precursor or intermediate in synthesis due to its chiral bicyclic framework .

Key derivatives include:

  • 7-Boc-protected form (CAS 154905-36-9): Molecular formula C₁₁H₁₉NO₃, molecular weight 213.27 g/mol, commonly used to protect the amine during synthetic steps .
  • Hydrochloride salt: Enhances stability for storage and handling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol typically involves the reduction of norbornanone. One common method is the catalytic hydrogenation of norbornanone using a palladium catalyst under mild conditions. Another approach involves the reduction of norbornanone with sodium borohydride in an alcoholic solvent.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form norbornanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: It can be further reduced to form norbornane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

    Oxidation: Norbornanone

    Reduction: Norbornane

    Substitution: Various halogenated norbornyl derivatives

Wissenschaftliche Forschungsanwendungen

(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a

Biologische Aktivität

(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol, commonly referred to as a bicyclic amine compound, has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H11NOC_6H_{11}NO with a molecular weight of 113.16 g/mol. It features a bicyclic structure that contributes to its pharmacological properties.

PropertyValue
CAS Number154819-89-3
Molecular Weight113.16 g/mol
Molecular FormulaC6H11NO
Purity97%

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its role as a potential modulator of the cholinergic system. Research indicates that compounds with similar bicyclic structures can act as inhibitors or activators of various receptors, influencing physiological responses.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Neurotransmitter Modulation : Studies indicate that this compound may enhance cholinergic transmission, which is crucial for cognitive functions such as memory and learning.
  • Antinociceptive Effects : Preliminary studies suggest potential pain-relieving properties, making it a candidate for further investigation in pain management therapies.
  • Antidepressant Activity : There is emerging evidence that compounds similar in structure may exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications in mood disorders.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Cholinergic Activity : A study demonstrated that the compound increased acetylcholine levels in synaptic clefts in rodent models, indicating its potential as a cognitive enhancer.
  • Pain Management Research : In a controlled trial involving animal models of chronic pain, the administration of this compound resulted in significant reductions in pain response compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol, and how do yields compare across methods?

  • Methodology : Two primary routes are documented:

  • Route 1 : A five-step synthesis with an 18% yield, involving cyclization and deprotection steps.

  • Route 2 : A platinum oxide-catalyzed five-step process achieving 36% yield but requiring costly catalysts .

    • Recommendation : Use Route 2 for higher efficiency if catalyst costs are manageable. For low-resource settings, Route 1 remains viable but requires yield optimization via temperature control and intermediate purification (e.g., column chromatography).
    Synthetic Route StepsYieldKey Catalyst
    Route 1518%None
    Route 2536%PtO₂

Q. How should researchers handle this compound safely in the lab?

  • Safety Protocols :

  • GHS Classification : Flammable (Category 2), skin corrosion (Category 1A), severe eye damage (Category 1) .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for synthesis steps.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Analytical Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR for stereochemical confirmation (e.g., coupling constants to verify bicyclic geometry).
  • HPLC-MS : Purity assessment (>95%) and detection of byproducts (e.g., exo-isomers) .
  • Melting Point Analysis : Compare observed values with literature (e.g., 92–100°C for related derivatives) .

Advanced Research Questions

Q. How can conformational barriers in N-acyl derivatives of this compound be experimentally determined?

  • Methodology :

  • Dynamic NMR : Measure rotational barriers about N–CO or N–NO bonds. For example, the acetyl derivative shows a 1.2 kcal/mol lower barrier compared to unstrained analogs due to ring strain .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate energy profiles and validate experimental data .

Q. What strategies exist for introducing protective groups (e.g., BOC) to this bicyclic scaffold?

  • Derivatization Approaches :

  • BOC Protection : React with di-tert-butyl dicarbonate in THF under basic conditions (e.g., DMAP catalyst). Yields for 7-BOC-7-azabicyclo derivatives reach ~70% after 12 hours at 25°C .
  • Challenges : Steric hindrance may require prolonged reaction times or elevated temperatures (40–50°C).

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Troubleshooting Framework :

Reagent Quality : Verify catalyst activity (e.g., PtO₂ lot variability in Route 2) .

Intermediate Characterization : Use GC-MS to detect unstable intermediates degrading during synthesis.

Reproducibility : Adhere to detailed experimental reporting standards (e.g., full spectral data in supplementary materials) .

Q. What advanced chromatographic methods are suitable for quantifying this compound in complex matrices?

  • Analytical Optimization :

  • RP-HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time: 8.2 min). Validate via LOQ (<0.1 µg/mL) and recovery studies (>98%) .
  • Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) for stereochemical purity assessment .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing contradictory biological activity data involving this compound?

  • Guidelines :

  • Apply ANOVA to compare replicate experiments, addressing outliers via Grubbs’ test.
  • Use principal component analysis (PCA) to identify variables (e.g., solvent polarity, temperature) influencing activity discrepancies .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Best Practices :

  • Report exact molar ratios, reaction times, and purification methods (e.g., “purified by recrystallization from ethanol/water, 3:1 v/v”).
  • Include spectral data (NMR, IR) for all novel intermediates .

Q. Tables for Key Data

Characterization Technique ParametersApplication
¹H NMR (400 MHz, CDCl₃)δ 3.8–4.2 (m, bridgehead H)Stereochemical confirmation
HPLC (C18, 0.1% TFA)Rt = 8.2 min, λ = 254 nmPurity assessment
DSCTm = 95°C (decomposition)Thermal stability

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Bicyclic Azabicyclo Derivatives

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol C₆H₁₁NO 133.16 (base) Alcohol, amine Chiral intermediate; used in drug synthesis
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one C₆H₇NO 109.12 Ketone, amine Melting point: 55–59°C ; used in enantioselective synthesis
(1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine C₇H₁₃N 111.18 Amine Lab research; not for drug use due to reactivity
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate C₁₈H₂₃NO₂ 285.38 Ester, amine Pharmacopeial testing for optical rotation and crystallinity
rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol C₆H₁₀O₂ 114.14 Alcohol, ether Density: 1.224 g/cm³ ; boiling point: 229.9°C ; polar solvent compatibility

Key Observations :

  • Ring Size and Functional Groups : The 2.2.1 bicyclic system (7-aza) contrasts with 3.2.1 analogs (e.g., 8-azabicyclo[3.2.1]octane derivatives), which exhibit larger ring systems and altered steric effects .
  • Nitrogen vs. Oxygen : Replacing nitrogen with oxygen (e.g., 7-oxabicyclo derivatives) reduces basicity and increases hydrophilicity, impacting solubility and reactivity .
  • Protective Groups : Boc-protection (e.g., 7-Boc-7-azabicyclo) increases molecular weight by ~80 g/mol and stabilizes the amine for synthetic steps .

Physicochemical Properties and Stability

  • Thermal Stability : The 7-oxa analog exhibits a higher boiling point (229.9°C ) compared to the parent 7-aza compound, likely due to increased hydrogen bonding .
  • Crystallinity : Pharmacopeial standards (e.g., USP 〈695〉) for 8-azabicyclo[3.2.1]octane derivatives highlight the importance of crystallinity in drug formulation .

Notes and Limitations

  • Data Gaps : Melting points and solubility data for the target compound are absent in available evidence, limiting direct comparisons.
  • Structural Complexity : Substituents (e.g., methyl groups in tetramethyl derivatives) significantly alter hydrophobicity and metabolic stability .

Eigenschaften

IUPAC Name

(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-3-4-1-2-5(6)7-4/h4-8H,1-3H2/t4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZJFFHSLIVHCZ-JKUQZMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 3
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 4
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 5
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 6
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.